molecular formula C16H16Cl3NO3 B5316340 4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride

4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride

Cat. No. B5316340
M. Wt: 376.7 g/mol
InChI Key: REUIVZVOERBIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride, also known as DCM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCM is a white crystalline powder that is soluble in water and is commonly used in laboratory experiments to study its biochemical and physiological effects.

Scientific Research Applications

4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-cancer, anti-inflammatory, and anti-viral properties. 4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, 4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride has been shown to have antibacterial properties and has been used in the development of new antibiotics.

Mechanism of Action

The mechanism of action of 4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride is not fully understood. However, it is believed that 4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride works by inhibiting the activity of certain enzymes and proteins in the body. This leads to a decrease in the production of inflammatory cytokines, which are responsible for causing inflammation in the body. In addition, 4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation in the body by inhibiting the production of inflammatory cytokines. 4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, 4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride has been shown to have antibacterial properties and has been used in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride in laboratory experiments is its ability to selectively target specific enzymes and proteins in the body. This allows researchers to study the effects of 4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride on specific pathways and processes in the body. However, one of the limitations of using 4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride in laboratory experiments is its high cost and complex synthesis process.

Future Directions

There are a number of future directions for the study of 4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride. One area of research is the development of new drugs based on the structure of 4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride. Researchers are also interested in studying the effects of 4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride on other diseases, such as diabetes and cardiovascular disease. In addition, there is ongoing research on the development of new synthesis methods for 4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride that are more cost-effective and efficient.
Conclusion:
In conclusion, 4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride is a complex process that requires expertise in organic chemistry. 4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride has been extensively studied for its potential applications in anti-cancer, anti-inflammatory, and anti-viral therapies. The mechanism of action of 4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride has a number of biochemical and physiological effects, including reducing inflammation and inducing apoptosis in cancer cells. While there are some limitations to using 4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride in laboratory experiments, there are many future directions for the study of this compound.

Synthesis Methods

4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride can be synthesized using a multi-step process that involves the reaction of 3,5-dichloro-2-methoxybenzylamine with 4-formylbenzoic acid, followed by reduction and hydrolysis. The final product is obtained as a hydrochloride salt. The synthesis of 4-{[(3,5-dichloro-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride is a complex process that requires expertise in organic chemistry.

properties

IUPAC Name

4-[[(3,5-dichloro-2-methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3.ClH/c1-22-15-12(6-13(17)7-14(15)18)9-19-8-10-2-4-11(5-3-10)16(20)21;/h2-7,19H,8-9H2,1H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUIVZVOERBIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)CNCC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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